Cas no 191152-70-2 (methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate)

methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate 化学的及び物理的性質
名前と識別子
-
- methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate
- 3-chloro-2-oxo-3-p-tolyl-propionic acid methylester
- SCHEMBL268626
- CS-0199352
- 3-chloro-3-(4-methyl-phenyl)-2-oxo-propionic acid methyl ester
- SJZWGZDVQIMLDL-UHFFFAOYSA-N
- AKOS014228274
- E78025
- BS-53072
- 3-chloro-2-oxo-3-p-tolyl-propionic acid methyl ester
- Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate
- DB-334562
- Benzenepropanoic acid, beta-chloro-4-methyl-alpha-oxo-, methyl ester
- 191152-70-2
- methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate
- Methyl3-chloro-2-oxo-3-(p-tolyl)propanoate
-
- MDL: MFCD20436891
- インチ: InChI=1S/C11H11ClO3/c1-7-3-5-8(6-4-7)9(12)10(13)11(14)15-2/h3-6,9H,1-2H3
- InChIKey: SJZWGZDVQIMLDL-UHFFFAOYSA-N
- ほほえんだ: O=C(OC)C(C(Cl)C1=CC=C(C)C=C1)=O
計算された属性
- せいみつぶんしりょう: 226.0396719g/mol
- どういたいしつりょう: 226.0396719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 43.4Ų
methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A639189-100mg |
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |
191152-70-2 | 95% | 100mg |
$147.0 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932519-100mg |
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |
191152-70-2 | 95% | 100mg |
¥883.80 | 2022-09-01 | |
eNovation Chemicals LLC | Y1216403-5g |
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |
191152-70-2 | 95% | 5g |
$2000 | 2024-06-03 | |
Aaron | AR002FRN-100mg |
Benzenepropanoic acid, β-chloro-4-methyl-α-oxo-, methyl ester |
191152-70-2 | 95% | 100mg |
$142.00 | 2023-12-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM798-100mg |
methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate |
191152-70-2 | 95% | 100mg |
¥475.0 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932519-250mg |
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |
191152-70-2 | 95% | 250mg |
¥1,413.00 | 2022-09-01 | |
Aaron | AR002FRN-250mg |
Benzenepropanoic acid, β-chloro-4-methyl-α-oxo-, methyl ester |
191152-70-2 | 95% | 250mg |
$227.00 | 2023-12-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM798-250mg |
methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate |
191152-70-2 | 95% | 250mg |
¥1095.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1216403-5g |
methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |
191152-70-2 | 95% | 5g |
$1900 | 2025-02-22 | |
Ambeed | A639189-250mg |
Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate |
191152-70-2 | 95% | 250mg |
$235.0 | 2025-02-21 |
methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionateに関する追加情報
Introduction to Methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate (CAS No. 191152-70-2)
Methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate (CAS No. 191152-70-2) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in the synthesis of bioactive molecules. The presence of both chloro and methylphenyl substituents makes it a versatile intermediate for various chemical transformations, which are crucial for developing novel therapeutic agents.
The chemical structure of methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate consists of a propionic acid derivative with a chloro group at the third carbon and a 4-methylphenyl group at the same position. This arrangement imparts distinct reactivity, making it an attractive candidate for further functionalization. In recent years, the compound has been extensively studied for its role in the synthesis of heterocyclic compounds, which are widely prevalent in pharmaceuticals.
One of the most compelling aspects of this compound is its utility in constructing complex molecular frameworks. Researchers have leveraged its reactivity to develop new methodologies for the preparation of pharmacologically relevant molecules. For instance, the chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Similarly, the methylphenyl ring can serve as a scaffold for further derivatization, enabling the creation of structurally diverse compounds.
In the realm of medicinal chemistry, methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate has been explored as a precursor for various drug candidates. Its structural features are particularly relevant in the design of molecules targeting neurological disorders. Recent studies have highlighted its potential in synthesizing analogs with enhanced binding affinity to specific biological targets. This has sparked interest in its application as a building block for next-generation therapeutics.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methodologies underscore the importance of methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate in facilitating efficient access to complex drug-like molecules.
Furthermore, computational studies have played a pivotal role in understanding the reactivity and conformational dynamics of this compound. Molecular modeling techniques have provided insights into how different substituents influence its behavior in various reaction conditions. Such findings are invaluable for optimizing synthetic routes and predicting the properties of derived compounds.
The pharmaceutical industry has shown particular interest in derivatives of methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate due to their potential therapeutic benefits. Researchers are actively investigating its role in developing treatments for conditions such as inflammation and neurodegeneration. Preliminary results suggest that certain analogs exhibit promising biological activity, warranting further exploration.
In conclusion, methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate (CAS No. 191152-70-2) represents a vital intermediate in synthetic chemistry with significant implications for drug discovery. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications, this compound is poised to remain at the forefront of pharmaceutical innovation.
191152-70-2 (methyl 3-chloro-3-(4-methylphenyl)-2-oxopropionate) 関連製品
- 2580184-72-9(tert-butyl N-1-hydroxy-3-(oxan-2-yl)propan-2-ylcarbamate)
- 882409-43-0(1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-)
- 112571-69-4(D-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt)
- 1217209-31-8(6-methyl-2-(2Z)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)
- 1261492-50-5(7-(Chloromethyl)-1-(difluoromethoxy)naphthalene)
- 1391585-26-4((R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate)
- 2098113-13-2((3-Cyclopentyl-2,2-dimethylpropyl)(methyl)amine hydrochloride)
- 2034513-46-5(2-bromo-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide)
- 1261832-43-2(5-Methoxy-2'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl)
- 1807269-01-7(3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)
